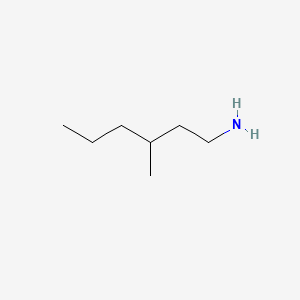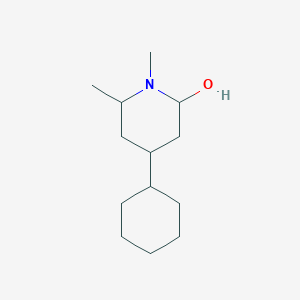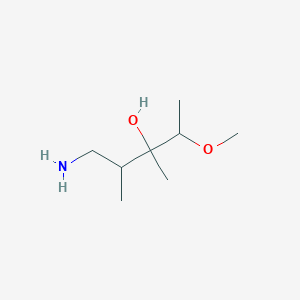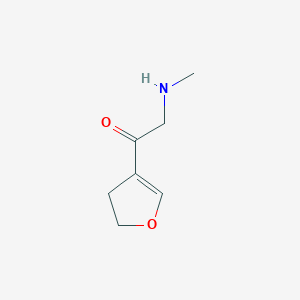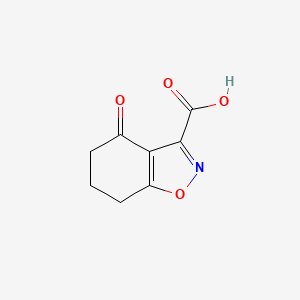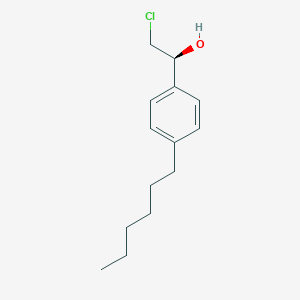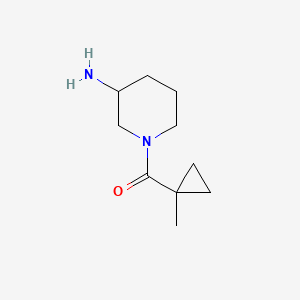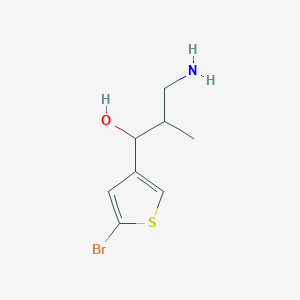
8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one typically involves the bromination of 2,3-dimethyl-1,4-dihydroquinolin-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of 2,3-dimethyl-1,4-dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects. Research has indicated possible applications in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its bromine substitution makes it a valuable intermediate in the production of flame retardants and other functional materials.
作用機序
The mechanism of action of 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromine atom and the quinoline core play crucial roles in binding to enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
2,3-Dimethyl-1,4-dihydroquinolin-4-one: Lacks the bromine substitution, resulting in different reactivity and biological activity.
8-Chloro-2,3-dimethyl-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one: Fluorine substitution provides different electronic effects and reactivity.
Uniqueness: The presence of the bromine atom in 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
8-bromo-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) |
InChIキー |
BIURKHUJGDVZMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C1=O)C=CC=C2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


